6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines a naphthalene derivative with a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the condensation of 2-methoxynaphthalene-1-carbaldehyde with hydrazine derivatives, followed by cyclization with diphenylamine and triazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(2E)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form corresponding quinones.
Reduction: The hydrazine moiety can be reduced to form hydrazides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield naphthoquinones, while reduction of the hydrazine moiety can produce hydrazides .
Scientific Research Applications
6-[(2E)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to anti-cancer effects. Additionally, it can bind to proteins, altering their activity and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Shares the methoxynaphthalene moiety but differs in the core structure.
6-Methoxy-2-naphthalenol: Contains the methoxynaphthalene structure but lacks the triazine and hydrazine components.
Uniqueness
6-[(2E)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of a naphthalene derivative with a triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H23N7O |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H23N7O/c1-35-24-17-16-19-10-8-9-15-22(19)23(24)18-28-34-27-32-25(29-20-11-4-2-5-12-20)31-26(33-27)30-21-13-6-3-7-14-21/h2-18H,1H3,(H3,29,30,31,32,33,34)/b28-18+ |
InChI Key |
VRIPFECEWFCPCS-MTDXEUNCSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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